Home > Products > Screening Compounds P77808 > 3-imidazo[1,2-b]pyridazin-2-ylaniline
3-imidazo[1,2-b]pyridazin-2-ylaniline -

3-imidazo[1,2-b]pyridazin-2-ylaniline

Catalog Number: EVT-8719023
CAS Number:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that belongs to the class of imidazopyridazines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a fused imidazole and pyridazine ring system with an aniline substituent, making it a subject of interest in medicinal chemistry.

Source

The compound has been synthesized through various methods, often involving nucleophilic substitutions and cyclization reactions. Research has shown that derivatives of imidazo[1,2-b]pyridazine can exhibit significant biological activities, including inhibition of specific kinases, which are crucial targets in cancer therapy and other diseases.

Classification

3-Imidazo[1,2-b]pyridazin-2-ylaniline can be classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Imidazo[1,2-b]pyridazines
  • Functional Groups: Aniline derivative
Synthesis Analysis

Methods

The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves several key steps:

  1. Formation of the Pyridazine Ring: The initial step may include the condensation of 6-amino-3-chloropyridazine with appropriate reagents to form the pyridazine core.
  2. Nucleophilic Substitution: A common method is the nucleophilic aromatic substitution involving anilines and halogenated pyridazines to introduce the aniline moiety.
  3. Cyclization Reactions: Cyclization can occur under various conditions (e.g., using bases like potassium hydroxide) to form the imidazo structure.

Technical Details

For instance, one synthetic route involves reacting substituted anilines with chloroacetyl chloride in the presence of triethylamine, followed by a bimolecular nucleophilic substitution with sodium azide to yield azido intermediates that can be cyclized to form the desired imidazo[1,2-b]pyridazine structure .

Molecular Structure Analysis

Structure

The molecular structure of 3-imidazo[1,2-b]pyridazin-2-ylaniline consists of:

  • Imidazole Ring: Contributes to the basicity and potential hydrogen bonding capabilities.
  • Pyridazine Ring: Provides additional nitrogen atoms that enhance reactivity.
  • Aniline Moiety: Imparts specific electronic properties and steric effects influencing biological activity.

Data

The compound's molecular formula is typically represented as C10H9N5C_{10}H_{9}N_{5}, with a molecular weight of approximately 199.21 g/mol. Structural elucidation can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

3-Imidazo[1,2-b]pyridazin-2-ylaniline can participate in various chemical reactions:

  1. Electrophilic Substitution: The aniline nitrogen can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Nucleophilic Reactions: The imidazole ring can act as a nucleophile in reactions with electrophiles.
  3. Dehydrogenation Reactions: Under certain conditions, dehydrogenation can occur to modify the heterocyclic framework.

Technical Details

For example, halogenation reactions can be performed on the aniline moiety or the imidazole ring using reagents like N-bromosuccinimide or N-iodosuccinimide .

Mechanism of Action

Process

The mechanism of action for compounds like 3-imidazo[1,2-b]pyridazin-2-ylaniline often involves:

  1. Kinase Inhibition: Many derivatives have been shown to inhibit specific kinases (e.g., TAK1 kinase), which play critical roles in cell signaling pathways related to cancer progression.
  2. Binding Interactions: The compound interacts with ATP-binding sites in kinases through hydrogen bonds and hydrophobic interactions, leading to inhibition of kinase activity .

Data

Studies have demonstrated that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly enhance binding affinity and selectivity for target proteins .

Physical and Chemical Properties Analysis

Physical Properties

3-Imidazo[1,2-b]pyridazin-2-ylaniline typically exhibits:

  • Appearance: Crystalline solid or powder
  • Solubility: Varies based on substituents; generally soluble in organic solvents like dimethylformamide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic and nucleophilic substitutions due to its functional groups.
Applications

Scientific Uses

The applications of 3-imidazo[1,2-b]pyridazin-2-ylaniline are primarily found in:

  1. Medicinal Chemistry: As a lead compound for developing kinase inhibitors used in cancer treatment.
  2. Biological Research: Investigating cellular signaling pathways and enzyme interactions.
  3. Pharmaceutical Development: Potential use as a scaffold for synthesizing new therapeutic agents targeting various diseases.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-b]pyridazine-Based Therapeutics

The imidazo[1,2-b]pyridazine scaffold—a 5,6-fused bicyclic heterocycle featuring bridgehead nitrogen atoms—was first synthesized in the 1960s by Yoneda and coworkers [1]. Early biological evaluations in 1964 by Nitta, Yoneda, and Otaka revealed central nervous system activities (analgesic, sedative), though clinical applications remained limited for decades [1]. The scaffold gained significant medicinal relevance in 2012 with the U.S. Food and Drug Administration approval of ponatinib (marketed as Iclusig®), a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia [4]. Ponatinib’s clinical success validated the scaffold’s drugability and spurred intensive research into its therapeutic potential.

Subsequent developments introduced risdiplam (Evrysdi®) in 2020, an imidazo[1,2-b]pyridazine-based survival of motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy [4]. Additional candidates progressed through clinical pipelines: gandotinib (LY2784544), a JAK2 inhibitor, reached Phase II trials for myeloproliferative disorders, while telacebec (Q203), targeting mycobacterial QcrB, advanced as an antitubercular agent [1] [3]. These milestones underscore the scaffold’s versatility across diverse therapeutic areas, including oncology, infectious diseases, and genetic disorders.

Table 1: Key Imidazo[1,2-b]pyridazine-Based Therapeutics

CompoundTherapeutic Target/UseDevelopment StatusYear
PonatinibBCR-ABL, FLT3 tyrosine kinases (Leukemia)FDA Approved2012
RisdiplamSMN2 splicing modifier (Spinal Muscular Atrophy)FDA Approved2020
GandotinibJAK2 kinase (Myeloproliferative Disorders)Phase II2010s
Telacebec (Q203)Mycobacterium tuberculosis QcrB (Tuberculosis)Phase II2010s

Privileged Scaffold Theory and Structural Advantages for Drug Design

Imidazo[1,2-b]pyridazine exemplifies a "privileged scaffold"—a structural motif conferring target affinity across multiple target classes. This status arises from distinct physicochemical properties:

  • Enhanced Dipole Moment (4.22 D): Exceeds pyridine (2.22 D) and benzene (0 D), strengthening π-π stacking and polar interactions with target proteins [4].
  • Balanced Lipophilicity: Lower calculated log P (cLog P = -0.51) versus phenyl (2.18) improves aqueous solubility and reduces metabolic clearance [4].
  • Dual Hydrogen-Bond Capacity: The pyridazine nitrogen (N1) acts as a strong hydrogen-bond acceptor (pKBHX = 1.65), while C3–H serves as a weak donor, facilitating interactions with kinase hinge regions [4].

Critically, the scaffold demonstrates a reduced risk of hERG channel inhibition—a common cause of cardiotoxicity—due to its lower lipophilicity and dipole-directed binding specificity [4]. This property is exemplified by ponatinib, which shows negligible hERG affinity despite potent kinase inhibition [1]. Additionally, pyridazine-containing molecules exhibit improved crystallinity, streamlining pharmaceutical processing [1].

Table 2: Physicochemical Comparison of Imidazo[1,2-b]pyridazine with Related Heterocycles

HeterocycleDipole Moment (D)cLog PHydrogen-Bond Acceptor Capacity (pKBHX)
Imidazo[1,2-b]pyridazine4.22-0.511.65
Pyridine2.220.841.86
Pyrimidine2.330.261.07
Benzene02.18-1.47

Role of Aniline Substituents in Modulating Bioactivity

The 3-imidazo[1,2-b]pyridazin-2-ylaniline motif—an imidazo[1,2-b]pyridazine bearing an aniline group at position 3—enhances target affinity and selectivity through strategic substitution. The aniline’s aromatic ring and primary amine enable critical interactions:

  • Hydrogen Bonding: The aniline -NH2 forms bridges with kinase catalytic residues (e.g., Glu571 in FLT3) [2].
  • Hydrophobic Pocket Occupation: Substituents like trifluoromethoxy (-OCF3) or halogens fill hydrophobic regions, enhancing binding energy [5] [7].

In FLT3 kinase inhibitors for acute myeloid leukemia, 3-(trifluoromethoxy)aniline derivatives (e.g., Compound 34f) exhibit nanomolar potency against FLT3-ITD and D835Y mutants (IC50 = 4 nM and 1 nM, respectively). The -OCF3 group’s electron-withdrawing nature and steric bulk optimize hydrophobic contacts with Leu616 and Phe830 residues [2]. Similarly, in TAK1 inhibitors, 3-cyanoaniline analogues disrupt Lys63 and Ala107 interactions in the ATP-binding pocket, suppressing multiple myeloma cell growth (GI50 = 30 nM) [5].

Table 3: Impact of Aniline Substituents on Biological Activity

Aniline Substituent (Position)Biological TargetKey ActivityMechanistic Role
3-(Trifluoromethoxy)FLT3 KinaseIC50 = 1–4 nM [2]Enhances hydrophobic contacts with Leu616/Phe830
3-CyanoTAK1 KinaseGI50 = 30–100 nM [5]Forms dipole interactions with Lys63; reduces cell permeability barriers
4-FluoroPIM1 KinaseKd = 15 nM [7]Blocks solvent exposure; improves selectivity

Structure-activity relationship (SAR) studies confirm meta-substitution maximizes potency by orienting groups toward hydrophobic sub-pockets. Conversely, ortho-substitution induces steric clashes, while para-substitution may reduce metabolic stability [5] [7]. This tunability solidifies 3-imidazo[1,2-b]pyridazin-2-ylaniline as a versatile pharmacophore for precision-targeted therapies.

Properties

Product Name

3-imidazo[1,2-b]pyridazin-2-ylaniline

IUPAC Name

3-imidazo[1,2-b]pyridazin-2-ylaniline

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2

InChI Key

ZBMUVPXXSONFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.